molecular formula C16H15N B3025528 2-(2,4-Dimethylphenyl)-1H-indole CAS No. 62663-29-0

2-(2,4-Dimethylphenyl)-1H-indole

Cat. No.: B3025528
CAS No.: 62663-29-0
M. Wt: 221.3 g/mol
InChI Key: HWADCEDGVMYCLH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a 2,4-dimethylphenyl group attached to the indole core. Indoles are significant in various fields due to their biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting material would be 2,4-dimethylphenylhydrazine and an appropriate ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the indole ring.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 2-(2,4-dimethylphenyl)-1H-indoline.

    Substitution: Electrophilic substitution reactions are common, where the indole nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: 2-(2,4-Dimethylphenyl)-1H-indoline.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable indole core.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways.

Comparison with Similar Compounds

    2-Phenyl-1H-indole: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    2-(2,4-Dimethylphenyl)-2H-benzotriazole: Contains a benzotriazole ring instead of an indole ring, leading to distinct reactivity and applications.

Uniqueness: 2-(2,4-Dimethylphenyl)-1H-indole is unique due to the presence of the 2,4-dimethylphenyl group, which influences its chemical reactivity and biological activity. The dimethyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWADCEDGVMYCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346606
Record name 2-(2,4-Dimethylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62663-29-0
Record name 2-(2,4-Dimethylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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